molecular formula C11H17NS B12671197 Pyridine, 3-((pentylthio)methyl)- CAS No. 102206-72-4

Pyridine, 3-((pentylthio)methyl)-

Cat. No.: B12671197
CAS No.: 102206-72-4
M. Wt: 195.33 g/mol
InChI Key: HUAICTNUOVBHSK-UHFFFAOYSA-N
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Description

Pyridine, 3-((pentylthio)methyl)- is an organic compound that belongs to the class of pyridine derivatives. Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the nitrogen atom in the ring structure imparts unique chemical properties to pyridine and its derivatives. Pyridine, 3-((pentylthio)methyl)- is characterized by the presence of a pentylthio group attached to the methyl group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 3-((pentylthio)methyl)-, can be achieved through various methods. One common method involves the reaction of pyridine with appropriate alkylating agents under controlled conditions. For instance, the reaction of pyridine with pentylthiomethyl chloride in the presence of a base such as sodium hydride can yield Pyridine, 3-((pentylthio)methyl)-. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes. The Hantzsch pyridine synthesis is a well-known method for producing pyridine derivatives on an industrial scale. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction proceeds through the formation of a dihydropyridine intermediate, which is subsequently oxidized to yield the desired pyridine derivative .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((pentylthio)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Pyridine, 3-((pentylthio)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-((pentylthio)methyl)- involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or interacting with electrophilic sites on biomolecules. The pentylthio group can undergo redox reactions, contributing to the compound’s overall reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: A simple methyl-substituted pyridine.

    3-Picoline: Another name for 3-methylpyridine.

    3-Ethylpyridine: A pyridine derivative with an ethyl group at the third position.

Uniqueness

Pyridine, 3-((pentylthio)methyl)- is unique due to the presence of the pentylthio group, which imparts distinct chemical and biological properties. This group can participate in redox reactions and provide additional sites for chemical modification, making the compound versatile for various applications .

Properties

CAS No.

102206-72-4

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

3-(pentylsulfanylmethyl)pyridine

InChI

InChI=1S/C11H17NS/c1-2-3-4-8-13-10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3

InChI Key

HUAICTNUOVBHSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCC1=CN=CC=C1

Origin of Product

United States

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